molecular formula C30H18Br2 B576537 Hexapentaene,1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI) CAS No. 13632-32-1

Hexapentaene,1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI)

Cat. No.: B576537
CAS No.: 13632-32-1
M. Wt: 538.282
InChI Key: AOWBZDXHOUQVFB-UHFFFAOYSA-N
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Description

Hexapentaene,1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI) is a useful research compound. Its molecular formula is C30H18Br2 and its molecular weight is 538.282. The purity is usually 95%.
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Biological Activity

Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI) is a synthetic organic compound with the molecular formula C30H18Br2 and a CAS number of 13632-32-1. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a calpain inhibitor.

Chemical Structure

The compound's structure consists of a hexapentaene backbone with two o-bromophenyl groups and two diphenyl groups attached at the 1 and 6 positions. This unique arrangement contributes to its biological activity.

Structural Formula

Hexapentaene 1 6 bis o bromophenyl 1 6 diphenyl 8CI :C30H18Br2\text{Hexapentaene 1 6 bis o bromophenyl 1 6 diphenyl 8CI }:\text{C}_{30}\text{H}_{18}\text{Br}_2

Calpain Inhibition

One of the primary areas of research surrounding Hexapentaene is its role as a calpain inhibitor . Calpains are calcium-dependent cysteine proteases involved in various cellular processes, including cell differentiation and apoptosis. Inhibition of calpain activity has been linked to therapeutic effects in conditions such as neurodegeneration and cancer.

The mechanism by which Hexapentaene inhibits calpain involves binding to the enzyme's active site, thereby preventing substrate access and subsequent proteolytic activity. This inhibition can lead to reduced cellular damage in pathological conditions.

Research Findings

Several studies have investigated the biological effects of Hexapentaene:

  • Neuroprotective Effects : Research indicates that Hexapentaene may provide neuroprotective effects by inhibiting calpain-mediated apoptosis in neuronal cells. In vitro studies demonstrated a significant reduction in cell death when treated with Hexapentaene under oxidative stress conditions.
  • Anticancer Properties : Preliminary studies suggest that Hexapentaene exhibits anticancer activity by inducing apoptosis in cancer cell lines through calpain inhibition. The compound was shown to decrease cell viability in various cancer models.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReferences
Calpain InhibitionBinds to calpain active site
NeuroprotectionReduces oxidative stress-induced apoptosis
Anticancer ActivityInduces apoptosis in cancer cells

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on neuronal cultures exposed to amyloid-beta showed that treatment with Hexapentaene significantly reduced cell death and calpain activation. The findings suggest that Hexapentaene could be a potential therapeutic agent for Alzheimer’s disease.

Case Study 2: Breast Cancer Cell Lines

In a controlled experiment using MCF-7 breast cancer cells, Hexapentaene treatment resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers. This study supports the compound's potential as an anticancer agent.

Properties

IUPAC Name

1-bromo-2-[6-(2-bromophenyl)-1,6-diphenylhexa-1,2,3,4,5-pentaenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18Br2/c31-29-21-11-9-19-27(29)25(23-13-3-1-4-14-23)17-7-8-18-26(24-15-5-2-6-16-24)28-20-10-12-22-30(28)32/h1-6,9-16,19-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWBZDXHOUQVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C=C=C=C=C(C2=CC=CC=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227335
Record name Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13632-32-1
Record name Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13632-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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